molecular formula C23H28N2O4S B2959134 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 922103-63-7

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2959134
CAS No.: 922103-63-7
M. Wt: 428.55
InChI Key: BGFLQBNZHXLATD-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a benzoxazepine core fused with a partially hydrogenated naphthalene moiety. Its molecular formula is C23H26N2O4S (molecular weight: ~428.5 g/mol). The structure includes a 5,6,7,8-tetrahydronaphthalene-2-sulfonamide group attached to the 7-position of the benzoxazepine scaffold, which is further substituted with ethyl and dimethyl groups at the 5- and 3,3-positions, respectively.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4S/c1-4-25-20-14-18(10-12-21(20)29-15-23(2,3)22(25)26)24-30(27,28)19-11-9-16-7-5-6-8-17(16)13-19/h9-14,24H,4-8,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFLQBNZHXLATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure that includes a sulfonamide group and a tetrahydronaphthalene moiety. Its molecular formula is C23H27F3N2O4SC_{23}H_{27}F_3N_2O_4S, with a molecular weight of approximately 484.5 g/mol . The structural features suggest potential interactions with various biological targets.

The biological activity of this compound is primarily linked to its ability to inhibit specific signaling pathways associated with cell proliferation and survival. Similar compounds have shown efficacy against resistant cancer cell lines by disrupting critical pathways involved in tumor growth . The inhibition of receptor-interacting protein kinase 1 (RIPK1) has been particularly noted, as it plays a significant role in inflammatory responses and cell death pathways .

Anticancer Activity

Research indicates that N-(5-ethyl-3,3-dimethyl-4-oxo) derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds similar to this sulfonamide have demonstrated the ability to inhibit cancer cell proliferation with IC50 values in the nanomolar range .
  • Mechanistic studies : These compounds may induce apoptosis in cancer cells through the inhibition of critical kinases involved in survival signaling .

Antimicrobial Properties

The sulfonamide moiety is known for its antibacterial properties. Preliminary studies suggest that this compound may also possess antimicrobial activity against various pathogens .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the anticancer effects of similar compounds on resistant cell lines; demonstrated significant inhibition of cell growth (IC50 values < 100 nM) .
Study 2 Explored the mechanism of action involving RIPK1 inhibition; linked to reduced inflammation and potential therapeutic effects in neurodegenerative diseases .
Study 3 Evaluated antimicrobial activity; showed promising results against Gram-positive bacteria .

Comparison with Similar Compounds

Substituent Variations in Benzoxazepine Derivatives

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Structural Features Reference
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C23H26N2O4S 428.5 5,6,7,8-Tetrahydronaphthalene-2-sulfonamide Partially hydrogenated naphthalene enhances solubility
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide C23H24N2O4S 424.5 Naphthalene-2-sulfonamide Fully aromatic naphthalene; higher rigidity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide C21H20F2N2O3 386.4 3,4-Difluorobenzamide Fluorine atoms increase electronegativity

Key Observations:

Sulfonamide vs. Benzamide : The sulfonamide group (present in the target and naphthalene analog) is more acidic than the benzamide group (in the difluorobenzamide derivative), which may influence protein-binding interactions .

Fluorine Substitution : The 3,4-difluorobenzamide derivative leverages fluorine’s electronegativity to enhance metabolic stability and binding affinity to hydrophobic pockets .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The compound’s synthesis typically involves multi-step reactions, such as coupling sulfonamide derivatives with functionalized benzooxazepine intermediates. A common approach involves reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a substituted benzooxazepine amine under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Optimization strategies include:

  • Catalytic systems: KF-alumina catalysts (used in analogous benzo-fused heterocycles) improve yields in cyclization steps .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
  • Temperature control: Room-temperature reactions minimize side-product formation in sensitive steps .

Q. How can structural characterization be rigorously validated for this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy: Assign peaks using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the benzooxazepine and tetrahydronaphthalene moieties .
  • Mass spectrometry (HRMS): Confirm molecular formula and purity (>95%) via exact mass analysis .
  • X-ray crystallography: Resolve stereochemical ambiguities in the oxazepine ring and sulfonamide linkage (applied to structurally related compounds) .

Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?

Initial assays should focus on target-agnostic screens:

  • Antimicrobial activity: Follow protocols for analogous sulfonamide derivatives, testing against Gram-positive/negative bacteria and fungi using broth microdilution (MIC determination) .
  • Enzyme inhibition: Screen against kinases or proteases using fluorometric/colorimetric substrates .
  • Cytotoxicity: Employ MTT assays on human cell lines (e.g., HEK293) to assess baseline toxicity .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

Combine experimental and computational approaches:

  • Kinetic assays: Determine inhibition constants (Ki) via Lineweaver-Burk plots to classify competitive/non-competitive binding .
  • Molecular docking: Use software like AutoDock Vina to model interactions between the sulfonamide group and catalytic residues (e.g., ATP-binding pockets in kinases) .
  • Isothermal titration calorimetry (ITC): Quantify binding thermodynamics and stoichiometry .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological steps include:

  • Revisiting force fields: Adjust parameters in docking simulations to account for flexible binding pockets or protonation states .
  • Solvent effects: Replicate physiological conditions (e.g., PBS buffer) in assays, as computational models often assume vacuum or implicit solvent .
  • Orthogonal validation: Use surface plasmon resonance (SPR) or NMR titration to confirm binding interactions independently .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Advanced formulation approaches:

  • Salt formation: Introduce counterions (e.g., sodium, hydrochloride) to improve aqueous solubility .
  • Nanoparticle encapsulation: Utilize lipid-based carriers or polymeric nanoparticles to enhance permeability across biological barriers .
  • Prodrug design: Modify the sulfonamide group with enzymatically cleavable protecting groups (e.g., acetyl) .

Q. How can AI-driven tools enhance synthesis or property prediction for derivatives?

Integrate AI workflows into research pipelines:

  • Retrosynthesis planning: Platforms like IBM RXN for Chemistry propose viable synthetic routes for novel derivatives .
  • Property prediction: Train machine learning models on PubChem data to predict logP, solubility, or toxicity profiles .
  • Process automation: Implement robotic platforms for high-throughput screening of reaction conditions (e.g., temperature, catalyst loadings) .

Q. What experimental designs resolve stereochemical uncertainties in the oxazepine ring?

Employ stereoselective synthesis and advanced analytics:

  • Chiral chromatography: Separate enantiomers using columns with cellulose-based stationary phases .
  • Circular dichroism (CD): Correlate spectral signatures with absolute configuration .
  • Asymmetric catalysis: Use chiral catalysts (e.g., BINOL-derived phosphates) in key cyclization steps .

Data Analysis & Theoretical Frameworks

Q. How to statistically analyze dose-response data for non-linear inhibition patterns?

Apply specialized models:

  • Four-parameter logistic (4PL) curve fitting: Account for asymmetrical response slopes using tools like GraphPad Prism .
  • Hill coefficient analysis: Interpret cooperativity or allosteric effects in enzyme inhibition .
  • Bootstrap resampling: Estimate confidence intervals for IC50 values in small datasets .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies?

Align SAR with established biochemical principles:

  • Hammett substituent constants: Quantify electronic effects of substituents on the benzooxazepine ring .
  • Molecular topology: Map spatial arrangements of functional groups to bioactivity using QSAR models .
  • Free-energy perturbation (FEP): Simulate ligand-protein binding energetics to prioritize synthetic targets .

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